Welcome to the BenchChem Online Store!
molecular formula C12H10O2 B354421 1-Naphthylacetic acid CAS No. 86-87-3

1-Naphthylacetic acid

Cat. No. B354421
M. Wt: 186.21g/mol
InChI Key: PRPINYUDVPFIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03974202

Procedure details

In the manner described in Example 1, 58 g of alphachloromethylnaphthalene was reacted with CO together with 78 g of a 24 wt-% sodium methylate solution in methanol, 12 g CoCl2. 6 H2O, 6 g manganese and 1 g Na2S2O4. The usual processing yielded 35 g of naphthyl-(1)-acetic acid methyl ester (yield 53%) and 7 g of alpha-naphthylacetic acid (yield 6.5%).
Quantity
58 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CoCl2
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
6 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.[CH3:13][O-:14].[Na+].[OH2:16].[O-]S(S([O-])=O)=O.[Na+].[Na+]>CO.[Mn]>[C:3]1([CH2:2][C:13]([OH:16])=[O:14])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
ClCC1=CC=CC2=CC=CC=C12
Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
CoCl2
Quantity
12 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Step Five
Name
Quantity
6 g
Type
catalyst
Smiles
[Mn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 53%
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 6.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.